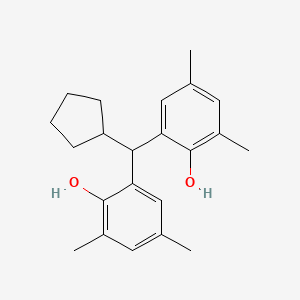
2,2'-(Cyclopentylmethylene)bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) is a phenolic compound characterized by the presence of two phenol groups connected by a cyclopentylmethylene bridge. This compound is known for its antioxidant properties and is commonly used in various industrial applications to enhance the stability and longevity of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) typically involves the condensation of 4,6-dimethylphenol with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two phenol groups via the cyclopentyl moiety. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of continuous flow reactors can further enhance the production efficiency by maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the rubber and plastic industries to enhance the oxidation stability of materials.
Mechanism of Action
The antioxidant properties of 2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism involves the stabilization of the phenoxyl radicals formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
2,4-Di-tert-butylphenol: Used as a raw material for the production of antioxidants and UV absorbers.
2,2’-(Cyclohexylmethylene)bis(4,6-dimethylphenol): Similar structure but with a cyclohexyl bridge instead of a cyclopentyl bridge.
Uniqueness
2,2’-(Cyclopentylmethylene)bis(4,6
Properties
CAS No. |
488711-42-8 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[cyclopentyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C22H28O2/c1-13-9-15(3)21(23)18(11-13)20(17-7-5-6-8-17)19-12-14(2)10-16(4)22(19)24/h9-12,17,20,23-24H,5-8H2,1-4H3 |
InChI Key |
AMWQDNNXVFENSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)

![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

boranyl](/img/structure/B12589583.png)

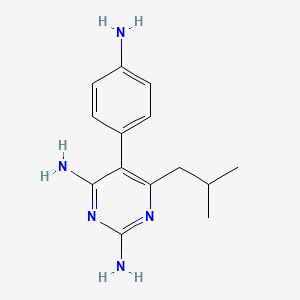
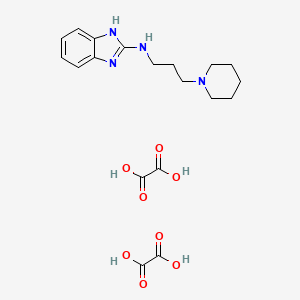
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
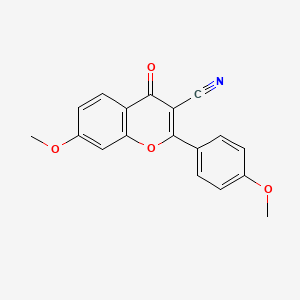
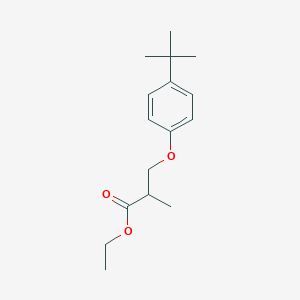


![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
